2-(2-Bromophenyl)-N,N-dimethylacetamide
Overview
Description
The compound "2-(2-Bromophenyl)-N,N-dimethylacetamide" is a chemical that would likely share characteristics with the compounds studied in the provided papers. Although none of the papers directly discuss this exact compound, they do provide insights into similar bromophenyl derivatives and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of bromophenyl derivatives is often achieved through methods that yield good results. For instance, the synthesis of antipyrine derivatives with bromo substituents has been reported to produce good yields and can be characterized spectroscopically . Similarly, the synthesis of diorganotin bromides with bromophenyl groups has been described, indicating that such compounds can be synthesized with specific substituents that influence their solubility and stability . These methods could potentially be adapted for the synthesis of "2-(2-Bromophenyl)-N,N-dimethylacetamide."
Molecular Structure Analysis
The molecular structure of bromophenyl derivatives is often characterized using X-ray crystallography. For example, the antipyrine derivatives mentioned in one study crystallize in the monoclinic P21/c space group, and their structure is stabilized by various intermolecular interactions . Another study on a different bromophenyl compound reveals that the bromophenyl fragment can significantly influence the dihedral angles within the molecule, affecting its overall geometry . These findings suggest that "2-(2-Bromophenyl)-N,N-dimethylacetamide" would also have a well-defined molecular structure influenced by the presence of the bromophenyl group.
Chemical Reactions Analysis
The reactivity of bromophenyl derivatives can be quite varied. In one case, the addition of sulfur or selenium to a nitrophenyl selenide ion in N,N-dimethylacetamide leads to the formation of new species, which can be further reacted with benzyl bromide to yield selenenyl sulfide products . This indicates that bromophenyl compounds can participate in nucleophilic substitution reactions, which could be relevant for the chemical reactions of "2-(2-Bromophenyl)-N,N-dimethylacetamide."
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the solubility of diorganotin bromides with bromophenyl groups is highly dependent on the nature of the organic substituents attached to the tin atom . The crystal packing and intermolecular interactions, such as hydrogen bonds and C-H⋯π contacts, play a significant role in the stability of these compounds . These properties would be important to consider when analyzing "2-(2-Bromophenyl)-N,N-dimethylacetamide," as they would affect its behavior in different environments and its potential applications.
Scientific Research Applications
Chemical Synthesis
2-(2-Bromophenyl)-N,N-dimethylacetamide shows potential in chemical synthesis. For instance, in palladium-catalyzed cross-coupling reactions, it has been used for the synthesis of α-arylacetamide, demonstrating its utility in creating complex organic compounds (Lu, Xue, & Luo, 2003). Additionally, it serves as a precursor in the synthesis of various other organic compounds, showing its versatility in organic synthesis.
Catalyst and Reaction Medium
2-(2-Bromophenyl)-N,N-dimethylacetamide can also function as a catalyst or a reaction medium in various chemical reactions. For example, its derivatives have been used in the synthesis of benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines, illustrating its role in facilitating complex chemical transformations (Dao, Lee, Sohn, Yoon, & Cho, 2017). This indicates its importance in advanced chemical processes.
Pharmaceutical Research
In pharmaceutical research, 2-(2-Bromophenyl)-N,N-dimethylacetamide and its derivatives are explored for their potential medicinal applications. For instance, its derivatives have been studied for anticonvulsant properties, contributing to the development of new therapeutic agents (Severina, Skupa, Voloshchuk, & Georgiyants, 2020). This demonstrates its relevance in drug discovery and development.
Material Science
In the field of material science, this compound has been used in the development of novel materials. For example, it has been involved in the synthesis of poly(ether imide)s thin films for gas separation, showcasing its application in creating new materials with specific properties (Dinari, Ahmadizadegan, & Asadi, 2015). This highlights its role in advancing material science research.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-bromophenyl)-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYABPBCYOWJRGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512272 | |
Record name | 2-(2-Bromophenyl)-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-N,N-dimethylacetamide | |
CAS RN |
76016-35-8 | |
Record name | 2-(2-Bromophenyl)-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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